Cas no 1021061-47-1 (N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide)
![N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021061-47-1x500.png)
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide
- VU0637695-1
- N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
- 1021061-47-1
- AKOS024500960
- F5225-0533
- N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
-
- インチ: 1S/C19H16N4O4S/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-28-18-9-8-16(22-23-18)21-19(26)15-3-2-10-27-15/h2-10H,11H2,1H3,(H,20,25)(H,21,22,26)
- InChIKey: XTCMLYPKZNJDRQ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(N=N1)NC(C1=CC=CO1)=O)CC(NC1C=CC(C(C)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 396.08922618g/mol
- どういたいしつりょう: 396.08922618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 140Ų
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5225-0533-4mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-25mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-5μmol |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-1mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-100mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-10mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-10μmol |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-5mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-2mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5225-0533-20mg |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide |
1021061-47-1 | 20mg |
$99.0 | 2023-09-10 |
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamideに関する追加情報
Research Briefing on N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide (CAS: 1021061-47-1)
In recent years, the compound N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide (CAS: 1021061-47-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
The compound, characterized by its unique structural features, has been investigated for its role as a modulator of specific biological pathways. Recent studies have highlighted its interaction with key protein targets, suggesting its utility in the development of novel therapeutics for conditions such as inflammatory diseases and certain types of cancer. The presence of the furan-2-carboxamide moiety, in particular, has been linked to enhanced binding affinity and selectivity.
One of the most notable advancements in the research of this compound is its synthesis via a multi-step organic reaction pathway, which has been optimized for higher yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the synthesized product. These methodological improvements are critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.
In vitro and in vivo studies have demonstrated promising results regarding the compound's efficacy and safety profile. For instance, it has shown potent inhibitory effects on specific enzymes involved in inflammatory responses, with minimal cytotoxicity observed in normal cell lines. These findings underscore its potential as a lead compound for drug development, warranting further investigation into its pharmacokinetics and pharmacodynamics.
Despite these encouraging results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide represents a promising candidate in the realm of medicinal chemistry. Its unique chemical properties and biological activities make it a valuable subject for further research, with the potential to contribute significantly to the development of new therapeutic agents. Future studies should aim to address the existing gaps in knowledge and explore its applicability in diverse disease models.
1021061-47-1 (N-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide) 関連製品
- 1822958-32-6(3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid)
- 923212-08-2(N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ylthiophene-2-carboxamide)
- 1804177-18-1(1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one)
- 2227797-22-8(1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 1368164-70-8(1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone)
- 2253638-44-5(6-Chloro-5-methoxyquinoline-8-carboxylic acid)
- 120013-39-0(Desbenzyl Donepezil Hydrochloride)
- 89442-12-6(4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-)
- 1539857-62-9(4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-)
- 2229179-70-6(4,5,5,5-tetrafluoropent-1-en-3-one)




